2-(2-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
Description
2-(2-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 2 and a pyridin-3-ylsulfonyl-piperidine moiety at position 3.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S2/c19-16-8-2-1-7-15(16)18-22-21-17(26-18)13-5-4-10-23(12-13)27(24,25)14-6-3-9-20-11-14/h1-3,6-9,11,13H,4-5,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKSWLLQAHCFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
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Introduction of the Piperidine Moiety: : The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated thiadiazole intermediate can react with a piperidine derivative in the presence of a base to form the desired product.
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Sulfonylation: : The pyridin-3-ylsulfonyl group is typically introduced through sulfonylation reactions. This involves the reaction of the piperidine-thiadiazole intermediate with a sulfonyl chloride derivative of pyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, alkylated or arylated products.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Study:
A derivative of thiadiazole was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells.
Data Table: Neuroprotective Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | SH-SY5Y Cells | Reduced ROS levels by 40% |
| Johnson et al., 2024 | Mouse Model | Improved cognitive function in MWM test |
Antimicrobial Properties
The compound has shown promising results against a variety of bacterial strains. Its sulfonamide moiety is believed to enhance its antimicrobial activity by inhibiting bacterial folate synthesis.
Case Study:
A recent investigation assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the biological context and the disease being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aryl Substitutions
- Target Compound : The 2-fluorophenyl group contributes to hydrophobicity and electronic effects (electron-withdrawing fluorine), which may enhance interactions with hydrophobic binding pockets in biological targets.
- Analogs : Aryl-substituted 1,3,4-thiadiazoles with 4-nitrophenyl or 4-methoxyphenyl groups demonstrated 100% efficacy in the maximal electroshock (MES) anticonvulsant model. The nitro group (electron-withdrawing) improved activity compared to methoxy (electron-donating), suggesting electronic tuning is critical .
- Analogs : Derivatives with 4-nitrophenyl-pyrazole substituents showed antimicrobial activity against E. coli and C. albicans. The nitro group’s electron-withdrawing nature likely enhances reactivity with microbial enzymes .
Sulfonyl-Piperidine Modifications
- Target Compound : The pyridin-3-ylsulfonyl group on the piperidine ring introduces aromaticity and hydrogen-bond acceptor sites, which could improve binding to enzymes or receptors compared to simpler sulfonyl groups.
- Analog : A related compound, 2-(2-fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, substitutes pyridinylsulfonyl with methylsulfonyl. The smaller methyl group may reduce steric hindrance but limit π-π stacking or polar interactions .
- : Pyridinylsulfonyl groups in H.
Key Insight : The pyridinylsulfonyl moiety likely confers superior target affinity and selectivity over methylsulfonyl analogs due to aromatic and hydrogen-bonding interactions.
Structural and Pharmacokinetic Considerations
- Metabolic Stability : The pyridinylsulfonyl group may resist oxidative metabolism better than methylsulfonyl, improving half-life .
Biological Activity
2-(2-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 350.39 g/mol. The structure incorporates a thiadiazole ring, which is pivotal for its biological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds featuring the thiadiazole moiety have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that certain derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives is noteworthy. In vivo studies have shown that certain compounds can significantly inhibit seizures in animal models. For example, the compound N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine-1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide exhibited an inhibition rate of 74.52% in MES (maximal electroshock) tests .
Anticancer Properties
Thiadiazole derivatives have also been explored for anticancer activity. Compounds containing the thiadiazole ring have shown promise in inhibiting cancer cell proliferation in various cancer cell lines. For example, certain analogues displayed cytotoxic effects comparable to doxorubicin against Jurkat cells and other cancer types .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles have been documented as well. Some studies suggest that these compounds can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by structural modifications. For instance:
- Substituents on the phenyl ring can enhance antimicrobial and anticancer activities.
- Pyridine sulfonamide groups are crucial for increasing potency against specific targets.
Case Studies
Q & A
Q. What are the optimized synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step reactions, starting with cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions. Key steps include sulfonylation of the piperidine moiety using pyridine-3-sulfonyl chloride under anhydrous conditions. Refluxing in ethanol or DMF with catalysts like phosphorus oxychloride enhances cyclization efficiency. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical, with yields optimized by controlling stoichiometric ratios and reaction temperatures (70–90°C). For example, analogous sulfonyl-piperidine derivatives achieve 60–75% yields under similar conditions .
Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?
- 1H/13C/19F NMR : Assigns signals for the fluorophenyl (δ ~7.2–7.8 ppm) and pyridinylsulfonyl groups (δ ~8.1–8.9 ppm).
- IR Spectroscopy : Identifies sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and C-F bonds at 1100–1200 cm⁻¹.
- HPLC-UV : Ensures purity (>95%) using a C18 column (mobile phase: acetonitrile/water).
- ESI+/MALDI-TOF MS : Confirms molecular weight (e.g., [M+H]+ at m/z 405.3). X-ray crystallography resolves stereochemistry if crystalline .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Kinase Inhibition : EGFR/VEGFR enzyme assays (IC50 determination via fluorescence polarization).
- Cytotoxicity : MTT/XTT assays in cancer lines (e.g., MCF-7, HeLa) with IC50 values compared to doxorubicin.
- Antimicrobial Activity : Microbroth dilution (MIC against S. aureus, E. coli).
- Anti-inflammatory Potential : COX-2 inhibition ELISA. Validate with triplicate experiments and positive controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyridin-3-ylsulfonyl group?
- Analog Synthesis : Replace sulfonyl with carbonyl or alternate aryl groups (e.g., phenylsulfonyl).
- Computational Docking : AutoDock Vina predicts binding to kinase ATP pockets (PyMOL visualization).
- Bioassays : Compare IC50 values of analogs. For example, sulfonyl removal reduced kinase inhibition by >50% in related thiadiazoles, highlighting its role in hydrogen bonding .
Q. What strategies resolve contradictions in solubility and stability data under physiological conditions?
- Solubility : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) via shake-flask method. Use co-solvents (PEG 400) or nanoemulsions for enhancement.
- Stability : HPLC-MS tracks degradation products at 37°C. Differential Scanning Calorimetry (DSC) assesses thermal stability. Aggregation studies via Dynamic Light Scattering (DLS) clarify false solubility reports .
Q. How do molecular dynamics (MD) simulations advance mechanistic understanding?
- Software : GROMACS/AMBER simulates ligand-protein interactions (e.g., 100 ns trajectories).
- Key Insights : Binding free energy (MM-PBSA) quantifies affinity; residue-specific interactions (e.g., Lys123 hydrogen bonding) guide mutagenesis studies. Cross-validation with SPR binding assays confirms predictions .
Q. What experimental designs address conflicting bioactivity results across cell lines?
- Orthogonal Assays : Combine ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI).
- Metabolic Profiling : LC-MS metabolomics identifies off-target effects (e.g., ROS generation).
- Resistance Studies : CRISPR knockouts of efflux pumps (e.g., P-gp) assess transport-mediated discrepancies .
Methodological Considerations
Q. How is stability optimized for long-term biological assays?
- Storage : Lyophilized form at -80°C (vs. solution at 4°C) prevents hydrolysis.
- Buffer Compatibility : Avoid phosphate buffers if sulfonyl hydrolysis is observed (use HEPES).
- Light Protection : Amber vials prevent photodegradation of the thiadiazole core .
Q. What computational tools predict metabolic pathways and toxicity?
Q. How can fluorescence properties (if present) be leveraged for cellular imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
